17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one involves complex reactions, including the use of mineral acids for rearrangement, and catalytic hydrogenation for stereospecific reduction. For instance, an improved method for the preparation of 21-acetoxy-17-hydroxy-16β-methyl-5α-pregn-9-ene-3,20-dione showcases the intricacies of steroid synthesis, highlighting the stereospecificity of reduction achieved by introducing a 21-acetoxy-group beforehand, using catalysts like platinum and iridium for greater efficiency (Gregory et al., 1966).

Molecular Structure Analysis

The molecular structure of steroidal compounds, including this compound, is often elucidated using advanced techniques like density functional theory (DFT), nuclear magnetic resonance (NMR), and X-ray crystallography. These techniques provide insights into the geometry, stereochemistry, and electronic properties of the molecules. For example, DFT and NMR have been employed to study the structure and electronic properties of novel steroidal compounds, revealing the stability and intramolecular interactions critical to their reactivity (Sethi, Shukla, & Singh, 2014).

Chemical Reactions and Properties

Steroidal compounds undergo a variety of chemical reactions, influenced by their molecular structure. The presence of functional groups such as methylenedioxy bridges affects their reactivity and the types of chemical transformations they can undergo. The Wittig-Horner reaction, for instance, has been applied to steroidal ketones to prepare pregnenoic acid derivatives, demonstrating the compounds' versatility in synthetic chemistry (Wicha, Bal, & Piekut, 1977).

Applications De Recherche Scientifique

Endocrine Disruption and Environmental Pollutants

Research has shown that certain chemicals, like bisphenol A (BPA), act as endocrine disruptors, affecting reproductive organs and processes. Studies demonstrate that BPA and similar compounds can lead to germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis in mammalian spermatogenesis. Such findings underscore the broader implications of chemical exposure on fertility and developmental processes in humans and wildlife (Lagos-Cabré & Moreno, 2012).

Occupational Exposure and Health Effects

Occupational exposure to bisphenol A (BPA) has been a concern due to its potential health effects. Workers exposed to BPA may face a greater risk of sexual dysfunction, endocrine disruption, and altered epigenetic marks, suggesting the need for stringent safety measures and health risk assessments in workplaces handling such chemicals (Ribeiro, Ladeira, & Viegas, 2017).

Psychotherapy and Medicinal Applications

Some methylenedioxy-derived compounds, notably MDMA, have been studied for their therapeutic potential, particularly in psychotherapy for treating PTSD and alcohol use disorder. This suggests a possible avenue for research into related compounds for medicinal applications (Sessa, Higbed, & Nutt, 2019).

Reproductive Toxicity and Epigenetic Effects

The reproductive toxicity and endocrine-disrupting potential of BPA and its alternatives indicate similar compounds could also have significant effects on reproduction and development. These substances may interfere with hormonal signaling, leading to adverse reproductive outcomes and potential transgenerational epigenetic effects (den Braver-Sewradj et al., 2020).

Mécanisme D'action

Target of Action

It is known to be an intermediate in the synthesis of metabolites of cortisol , suggesting that it may interact with cortisol receptors or enzymes involved in cortisol metabolism.

Mode of Action

As an intermediate in the synthesis of cortisol metabolites , it likely undergoes further biochemical transformations to exert its effects.

Biochemical Pathways

17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one is involved in the cortisol metabolic pathway . Cortisol, a glucocorticoid hormone, plays a crucial role in the body’s response to stress, regulation of metabolism, immune response, and inflammatory reactions. Any alteration in the levels of cortisol or its metabolites can have significant physiological effects.

Result of Action

Given its role as an intermediate in the synthesis of cortisol metabolites , it may indirectly influence the physiological processes regulated by cortisol.

Propriétés

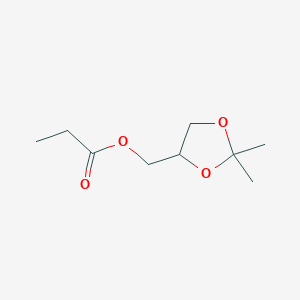

| { "Design of the Synthesis Pathway": "The synthesis pathway for 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one involves a multi-step process starting from commercially available starting materials. The key steps include protection of the carbonyl group, formation of the methylenedioxy bridge, and reduction of the double bond at position 4. The final product can be obtained through deprotection of the methylenedioxy group.", "Starting Materials": [ "Estrone", "Paraformaldehyde", "Sodium methoxide", "Borane dimethyl sulfide complex", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Estrone is first protected at the carbonyl group using paraformaldehyde and sodium methoxide to form the methylene ketal.", "The methylene ketal is then reacted with borane dimethyl sulfide complex to form the methylenedioxy bridge.", "The double bond at position 4 is reduced using hydrogen peroxide and sodium hydroxide.", "Deprotection of the methylenedioxy group is achieved by treatment with acetic acid and sodium borohydride in methanol to yield the final product, 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one." ] } | |

Numéro CAS |

6173-64-4 |

Formule moléculaire |

C₂₃H₃₂O₅ |

Poids moléculaire |

388.5 |

Synonymes |

17,20:20,21-Bis[methylenebis(oxy)]pregn-4-en-3-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)